Furanodienon
Overview
Description
Synthesis Analysis
Furanodienone and its derivatives, such as 3(2H)-furanones, can be synthesized through different methods. Notable techniques include the gold-catalyzed reactions of 3-alkynyloxireno[2,3-b]chromenones leading to the efficient generation of 3(2H)-furanones via a domino reaction pathway. This process involves cyclization, C-C cleavage, nucleophilic addition, oxidation, and further nucleophilic addition, facilitated by stoichiometric AuCl(3) or catalytic Au with stoichiometric DDQ to oxidize the benzylic sp(3) C-H bond (Hu, Yan, Cheng, & Hu, 2013). Another practical method for synthesizing 3(2H)-furanones, including bullatenone, uses intramolecular cyclization of 4-hydroxyalkynones at room temperature (Panda & Nayak, 2018).
Molecular Structure Analysis
The crystal structure of furanodiene provides insight into its molecular arrangement. Furanodiene, isolated from Curcuma wenyujin, has been characterized by single crystal X-ray diffraction, determining its structure as (5E, 9E)-3, 6, 10-trimethylcyclodeca[b]furan-5-9-diene. This study aids in understanding the structure-activity relationship of furanodiene (Sun Xiu-yan, 2010).
Chemical Reactions and Properties
Various chemical reactions involving furanodienone derivatives have been explored. For instance, the reactivity of gamma-hydroxy-alpha,beta-acetylenic esters with amines has led to the synthesis of optically active 4-amino-2(5H)-furanones, which are known for their facile electrophilic substitution reactions (Zhou, Yu, & Pu, 2009). Additionally, amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been synthesized and investigated for their bioactivity as linkers, showcasing the versatility of furanodienone derivatives in chemical synthesis (Luo et al., 2019).
Scientific Research Applications
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Anti-inflammatory Activity
- Summary : Furanodienon has been shown to have anti-inflammatory properties. It can inhibit several proinflammatory enzymes, such as COX and LOX .
- Methods : This is typically studied in vitro and in vivo, where the compound’s effects on these enzymes are observed .
- Results : The compound decreases NO generation and reduces the production of proinflammatory cytokines .
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Antimicrobial Activity
- Summary : Furanodienon has demonstrated antimicrobial activity. It has been tested against several microorganisms .
- Methods : The compound is typically tested in vitro against various types of bacteria and fungi .
- Results : Furanodienon showed antibacterial activity against both Gram (+) and Gram (-) bacteria, and antifungal activity against pathogenic and phytopathogenic fungi .
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Anticancer Activity
- Summary : Furanodienon has shown anticancer activity. It is able to inhibit cell proliferation in different cancer cell lines .
- Methods : This is usually studied in vitro using various cancer cell lines. The compound’s effects on cell proliferation are observed .
- Results : Furanodienon has been found to inhibit cell proliferation through the induction of apoptosis .
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Antiprotozoal Activity
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Antioxidant Activity
- Summary : Furanodienon has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods : This is typically studied in vitro, where the compound’s effects on various oxidative stress markers are observed .
- Results : Furanodienon has been found to decrease oxidative stress markers, indicating its potential as an antioxidant .
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Apoptosis Induction
- Summary : Furanodienon has been found to induce apoptosis, or programmed cell death . This is particularly relevant in the field of cancer research, where inducing apoptosis in cancer cells is a common therapeutic strategy.
- Methods : This is usually studied in vitro using various cell lines. The compound’s effects on apoptosis markers are observed .
- Results : Furanodienon has been found to increase apoptosis markers, indicating its potential to induce apoptosis in cells .
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Neuroprotective Activity
- Summary : Furanodienon may have neuroprotective effects. This is based on its antioxidant and anti-inflammatory properties, which can help protect neurons from damage .
- Methods : This is typically studied in vitro and in vivo, where the compound’s effects on various markers of neuronal health are observed .
- Results : While specific results are not available, the antioxidant and anti-inflammatory properties of Furanodienon suggest potential neuroprotective effects .
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Cardioprotective Activity
- Summary : Furanodienon may have cardioprotective effects. This is based on its antioxidant and anti-inflammatory properties, which can help protect heart tissue from damage .
- Methods : This is typically studied in vitro and in vivo, where the compound’s effects on various markers of cardiac health are observed .
- Results : While specific results are not available, the antioxidant and anti-inflammatory properties of Furanodienon suggest potential cardioprotective effects .
properties
IUPAC Name |
(5Z,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOHELPNOXGRBQ-LXQMTTSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C(=O)C2=C(C/C(=C\CC1)/C)OC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furanodienon | |
CAS RN |
24268-41-5 | |
Record name | Furanodienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024268415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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